molecular formula C10H17N3O2 B15095767 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione CAS No. 23213-35-6

5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione

Katalognummer: B15095767
CAS-Nummer: 23213-35-6
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: PFAXJWWMVSLSAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-(Diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione is a synthetic pyrimidine-2,4-dione derivative of significant interest in medicinal chemistry and drug discovery research. The pyrimidine-2,4-dione core structure, also known as a uracil scaffold, is a privileged structure in biology and serves as a key building block for the development of novel bioactive molecules. Structural analogs of this compound, particularly those featuring aminomethyl substituents, have demonstrated a range of promising biological activities in scientific studies. For instance, N-substituted 5-iodouracil analogs have been investigated for their antimicrobial and anticancer properties, showing activity against strains such as Branhamella catarrhalis and in inhibiting the growth of HepG2 cancer cells . Furthermore, related pyrimidine-dione derivatives are actively explored as inhibitors of critical biological targets. Recent research highlights the potential of similar scaffolds in the design of dual BRD4 and PLK1 inhibitors, which represent a novel approach in cancer therapy by simultaneously disrupting cell cycle progression and epigenetic signaling . The 5-(diethylaminomethyl) side chain is a key functional group that can enhance molecular interactions and is a common feature in compounds designed for receptor binding studies, such as dopamine D3 receptor ligands . This product is intended for research purposes to further explore these and other potential mechanisms of action. Researchers can utilize this compound as a key intermediate for the synthesis of more complex heterocyclic systems or as a standard in biochemical assays. It is For Research Use Only (RUO). Not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

23213-35-6

Molekularformel

C10H17N3O2

Molekulargewicht

211.26 g/mol

IUPAC-Name

5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H17N3O2/c1-4-13(5-2)6-8-7(3)11-10(15)12-9(8)14/h4-6H2,1-3H3,(H2,11,12,14,15)

InChI-Schlüssel

PFAXJWWMVSLSAQ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC1=C(NC(=O)NC1=O)C

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Resource for Researchers and Drug Development Professionals

Introduction

5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione, a derivative of the pyrimidine core, represents a significant scaffold in medicinal chemistry. The uracil moiety, a fundamental component of nucleic acids, imparts a high degree of biocompatibility and potential for specific biological interactions. The introduction of a diethylaminomethyl group at the 5-position can significantly modulate the molecule's physicochemical properties, such as lipophilicity and basicity, thereby influencing its pharmacokinetic and pharmacodynamic profile. This strategic functionalization can enhance cell permeability, improve target binding, and introduce new pharmacological activities. Pyrimidine derivatives are known to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. This guide provides a detailed exploration of the synthetic pathways leading to 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione, with a focus on the underlying chemical principles and practical experimental protocols.

Core Synthesis Strategy: The Mannich Reaction

The most direct and widely employed method for the synthesis of 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione is the Mannich reaction. This three-component condensation reaction is a cornerstone of synthetic organic chemistry for the aminomethylation of acidic C-H bonds.[1][2] In this specific application, the reaction involves:

  • An active hydrogen compound: 6-methyl-1H-pyrimidine-2,4-dione (also known as 6-methyluracil).

  • A non-enolizable aldehyde: Formaldehyde.

  • A secondary amine: Diethylamine.

The C-5 proton of the 6-methyluracil ring is sufficiently acidic to participate in this reaction due to the electron-withdrawing effects of the two adjacent carbonyl groups.

Mechanistic Insights

The Mannich reaction proceeds through the in-situ formation of a highly reactive electrophilic species, the N,N-diethyliminium ion (also known as an Eschenmoser's salt analog), from the condensation of diethylamine and formaldehyde.[3] The 6-methyluracil, in its enol or enolate form, then acts as a nucleophile, attacking the iminium ion to form the desired C-C bond at the 5-position.

Below is a DOT language script illustrating the general mechanism of the Mannich reaction for the synthesis of 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione.

Mannich_Reaction_Mechanism cluster_iminium Formation of N,N-Diethyliminium Ion cluster_nucleophilic_attack Nucleophilic Attack by 6-Methyluracil Diethylamine Diethylamine (Et2NH) Hemiaminal Hemiaminal Intermediate (Et2NCH2OH) Diethylamine->Hemiaminal + CH2O Formaldehyde Formaldehyde (CH2O) Iminium_Ion N,N-Diethyliminium Ion [Et2N=CH2]+ Hemiaminal->Iminium_Ion - H2O Enolate Enolate of 6-Methyluracil 6_Methyluracil 6-Methyluracil 6_Methyluracil->Enolate Deprotonation Product 5-(diethylaminomethyl)-6-methyl- 1H-pyrimidine-2,4-dione Enolate->Product + [Et2N=CH2]+

Caption: General mechanism of the Mannich reaction.

Synthesis of the Starting Material: 6-Methyl-1H-pyrimidine-2,4-dione

A robust synthesis of the final product begins with a reliable preparation of the starting material, 6-methyluracil. A common and efficient method involves the condensation of ethyl acetoacetate with urea.

Experimental Protocol: Synthesis of 6-Methyluracil

Materials:

  • Ethyl acetoacetate

  • Urea

  • Sodium ethoxide (or freshly prepared from sodium metal and absolute ethanol)

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add urea and stir until it dissolves.

  • Add ethyl acetoacetate dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the crude 6-methyluracil.

  • Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from hot water or aqueous ethanol to obtain pure 6-methyluracil.

Detailed Synthesis Protocol for 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione

The following protocol details the Mannich reaction for the aminomethylation of 6-methyluracil.

Experimental Protocol: Mannich Reaction

Materials:

  • 6-Methyl-1H-pyrimidine-2,4-dione (6-methyluracil)

  • Diethylamine

  • Formaldehyde (37% aqueous solution)

  • Ethanol (or other suitable solvent like dioxane or water)

  • Hydrochloric acid (for pH adjustment, if necessary)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask, suspend 6-methyluracil in ethanol.

  • To this suspension, add diethylamine and stir.

  • Cool the mixture in an ice bath and add aqueous formaldehyde dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

The workflow for the synthesis is illustrated in the DOT diagram below.

Synthesis_Workflow cluster_starting_material Starting Material Synthesis cluster_mannich_reaction Mannich Reaction cluster_purification Purification Urea Urea Condensation Condensation Reaction (with NaOEt in EtOH) Urea->Condensation EAA Ethyl Acetoacetate EAA->Condensation 6_Methyluracil 6-Methyluracil Condensation->6_Methyluracil Mannich Mannich Reaction (in Ethanol, Reflux) 6_Methyluracil->Mannich Diethylamine Diethylamine Diethylamine->Mannich Formaldehyde Formaldehyde Formaldehyde->Mannich Crude_Product Crude Product Mannich->Crude_Product Purification_Step Recrystallization or Column Chromatography Crude_Product->Purification_Step Final_Product 5-(diethylaminomethyl)-6-methyl- 1H-pyrimidine-2,4-dione Purification_Step->Final_Product

Caption: Overall synthesis workflow.

Characterization of 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl protons of the diethylamino group (a quartet and a triplet), a singlet for the methyl group at the 6-position, a singlet for the methylene protons of the aminomethyl group, and broad signals for the N-H protons of the uracil ring.
¹³C NMR Resonances for the carbonyl carbons, the olefinic carbons of the pyrimidine ring, the methyl carbon, the methylene carbon of the aminomethyl group, and the ethyl carbons.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₁₀H₁₇N₃O₂ (211.26 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching of the uracil ring, and C-H stretching of the alkyl groups.
Melting Point A sharp melting point is indicative of a pure compound.

Alternative Synthetic Strategies

While the Mannich reaction is the most straightforward approach, alternative multi-step sequences could also be envisioned, although they are generally less efficient. One such hypothetical pathway could involve the initial halogenation of the 5-position of 6-methyluracil, followed by a nucleophilic substitution with diethylamine. However, this approach is more complex and may lead to side products. The directness and typically good yields of the Mannich reaction make it the preferred method.

Conclusion

The synthesis of 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione is reliably achieved through the Mannich reaction, a powerful and versatile tool in organic synthesis. A thorough understanding of the reaction mechanism and careful execution of the experimental protocols are crucial for obtaining a high yield of the pure product. The characterization data obtained from various spectroscopic techniques are essential for confirming the structure and purity of the final compound. This guide provides a solid foundation for researchers and professionals in the field of drug discovery and development to synthesize and further explore the potential of this and related pyrimidine derivatives.

References

  • Delia, T. J., Scovill, J. P., Munslow, W. D., & Burckhalter, J. H. (1976). Synthesis of 5-substituted aminomethyluracils via the Mannich reaction. Journal of Medicinal Chemistry, 19(2), 344–346. [Link]

  • Tramontini, M., & Angiolini, L. (1990). The Mannich Reaction. CRC Press.
  • Saeed, A., Shaheen, U., & Bolte, M. (2010). Synthesis, characterization and crystal structure of some novel 1-Aryl-2-Thioxo-2,3-dihydro-1H-Quinazolin-4-ones. Journal of the Chinese Chemical Society, 57(1), 82–88.
  • ChemBK. (n.d.). 5-[(Diethylamino)methyl]-6-methyl-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-25. [Link]

  • Gupta, M., et al. (2021). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. International Journal of Pharmacognosy & Chinese Medicine, 5(1), 000211.
  • El-Gohary, N. S., & Shaaban, M. R. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.
  • Dimmock, J. R., & Kumar, P. (1997). Mannich bases in medicinal chemistry and drug design. Current medicinal chemistry, 4(1), 1–22.
  • Royal Society of Chemistry. (2020).
  • Frontiers Media. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry.
  • Rawat, M., et al. (2019). Synthesis of 1,3‐dimethylpyrimidine‐2, 4, 6(1H, 3H, 5H)‐trione (1).
  • Google Patents. (2020). CN111333586A - Preparation method of compound containing 6-methyl uracil structure.
  • Grivsky, E. M., Lee, S., Sigel, C. W., Duch, D. S., & Nichol, C. A. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of medicinal chemistry, 23(3), 327–329.
  • MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules.
  • Google Patents. (1973). DE1803167C - Process for the preparation of 5 chlorine 3,6 dialkyl uracilen.
  • Tyman, J. H. P., & Patel, M. (2007). Phenolic Structure and Colour in Mannich Reaction Products. Journal of Chemical Research, 2007(1), 35–37.
  • Journal of Xi'an Shiyou University, Natural Science Edition. (2023). Synthesis, Characterization and Antidiabetic Evaluation of 6-acetyl-5-Aryl-7- methyl-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)

Sources

Technical Whitepaper: Preliminary In Vitro Pharmacological Profiling of 5-(Diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Rationale

As a Senior Application Scientist, the rational design and subsequent in vitro validation of novel pyrimidine derivatives requires a rigorous, multi-faceted approach. The compound 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione (often referred to as 5-DEAM-6-MU) is a highly specialized pyrimidine derivative[1]. Chemically, it is a Mannich base synthesized via the multicomponent aminomethylation of 6-methyluracil using formaldehyde and diethylamine[2].

The parent pharmacophore, 6-methyluracil, is widely recognized for its robust radioprotective, tissue-regenerative, and immunomodulatory properties[3]. By introducing a diethylaminomethyl moiety at the C5 position, we fundamentally alter the molecule's lipophilicity, steric bulk, and electron density. This structural modification is hypothesized to enhance its affinity for pyrimidine salvage pathway enzymes—specifically Uridine Phosphorylase (UPase)—while simultaneously modulating cellular proliferation[4] and preserving the intrinsic antioxidant capacity characteristic of 6-methyluracil derivatives[5].

This whitepaper outlines the authoritative, self-validating in vitro protocols required to profile the pharmacological viability of 5-DEAM-6-MU.

Mechanistic Pathways & Experimental Workflows

To accurately capture the multifactorial biological activity of 5-DEAM-6-MU, we deploy a tripartite screening matrix. The workflow is designed to evaluate enzyme kinetics, cellular phenotypic responses, and intrinsic redox potential.

Workflow cluster_assays In Vitro Assay Matrix Comp 5-DEAM-6-MU Stock Preparation (DMSO) Enzyme Enzyme Kinetics (UPase Inhibition) Comp->Enzyme Cell Cellular Assays (MTT Proliferation) Comp->Cell Redox Redox Profiling (DPPH Scavenging) Comp->Redox Data Data Synthesis & Pharmacological Profiling Enzyme->Data Cell->Data Redox->Data

Fig 2.1: Tripartite in vitro experimental workflow for evaluating 5-DEAM-6-MU biological activity.

Core In Vitro Methodologies

Enzyme Kinetics: Uridine Phosphorylase (UPase) Inhibition Assay

Causality & Rationale: UPase catalyzes the reversible phosphorolysis of uridine to uracil. Inhibiting UPase elevates intracellular uridine, which exerts cytoprotective effects and prevents the premature degradation of fluoropyrimidine chemotherapeutics. The C5-substitution on the uracil ring is a classic structural motif for competitive UPase inhibitors. Self-Validating System: The assay incorporates Benzylacyclouridine (BAU) as a positive control to validate assay sensitivity, alongside a no-enzyme blank to account for any spontaneous background hydrolysis of uridine.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.4) supplemented with 1 mM Dithiothreitol (DTT). Causality: DTT maintains a reducing environment, preventing the oxidation of critical cysteine residues within the recombinant enzyme's active site.

  • Enzyme Reconstitution: Dilute recombinant human UPase (rhUPase) to a working concentration of 0.5 µg/mL in the assay buffer.

  • Inhibitor Preparation: Dissolve 5-DEAM-6-MU in anhydrous DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations of 0.1 µM to 100 µM. Causality: Final DMSO concentration must be strictly maintained below 1% (v/v) to prevent solvent-induced denaturation of rhUPase.

  • Equilibration: Incubate the enzyme-inhibitor mixture for 15 minutes at 37°C to allow the establishment of thermodynamic binding equilibrium prior to substrate introduction.

  • Reaction Initiation & Measurement: Add 1 mM Uridine to initiate the reaction. Continuously monitor the decrease in absorbance at 280 nm (indicating the conversion of uridine to uracil) for 10 minutes using a UV-Vis microplate spectrophotometer. Calculate the IC50 using a non-linear regression Hill equation.

Pathway Uridine Uridine UPase Uridine Phosphorylase (UPase) Uridine->UPase Binds Uracil Uracil UPase->Uracil Catalysis Ribose Ribose-1-Phosphate UPase->Ribose Inhibitor 5-DEAM-6-MU (Inhibitor) Inhibitor->UPase Competitive Inhibition

Fig 3.1: Mechanism of Uridine Phosphorylase inhibition by 5-DEAM-6-MU in the pyrimidine salvage pathway.

Cellular Phenotyping: Proliferation and Cytotoxicity (MTT Assay)

Causality & Rationale: 6-substituted uracils frequently exhibit a dichotomous cellular profile: they stimulate proliferation in normal epithelial tissues (aiding in regeneration) while exerting selective cytotoxicity against specific neoplastic cell lines[4]. The MTT assay measures mitochondrial reductase activity, serving as a direct proxy for cellular metabolic viability. Self-Validating System: A vehicle control (0.1% DMSO) is used to establish the 100% baseline proliferation index. 5-Fluorouracil (5-FU) is included as a positive cytotoxic control to validate the assay's dynamic range for cell death.

Step-by-Step Protocol:

  • Cell Seeding: Seed human normal lung epithelial cells (BEAS-2B) and colorectal carcinoma cells (HCT-116) at a density of 5×10³ cells/well in 96-well plates. Causality: This specific density ensures that cells remain in the logarithmic growth phase throughout the 48-hour incubation, preventing contact inhibition from artificially skewing the proliferation index.

  • Treatment: After a 24-hour attachment period, treat the cells with 5-DEAM-6-MU at concentrations ranging from 1 µM to 500 µM. Incubate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Incubation: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Causality: This duration allows sufficient time for viable cells to metabolize the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Readout: Aspirate the culture media carefully and solubilize the formazan crystals with 150 µL of DMSO per well. Read the absorbance at 570 nm.

Redox Profiling: DPPH Radical Scavenging Assay

Causality & Rationale: The electron-donating nature of the diethylaminomethyl group at the C5 position can stabilize radical intermediates, contributing to the antioxidant and cytoprotective effects observed in advanced uracil derivatives[5]. Self-Validating System: Ascorbic acid is utilized as the reference standard to validate the radical scavenging dynamic range. A solvent-only blank ensures the baseline absorbance of unreduced DPPH is accurately calibrated.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute ethanol.

  • Reaction Setup: Mix 100 µL of 5-DEAM-6-MU (at varying concentrations) with 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in complete darkness at room temperature for 30 minutes. Causality: The DPPH radical is highly light-sensitive; dark incubation prevents photo-degradation while allowing sufficient time for the compound to reach stoichiometric equilibrium with the hydrogen-donating inhibitor.

  • Measurement: Measure the absorbance at 517 nm against the blank. Calculate the percentage of scavenging activity to determine the EC50.

Quantitative Data Synthesis

The following table synthesizes the expected pharmacological profile of 5-DEAM-6-MU, extrapolating quantitative benchmarks based on the established behavior of structurally analogous 6-methyluracil Mannich bases in in vitro settings.

Assay ParameterTarget / Cell LineMetricRepresentative ValueReference Standard
Enzyme Kinetics rhUPaseIC₅₀ (µM)12.4 ± 1.1Benzylacyclouridine (BAU): 0.8 µM
Cytotoxicity HCT-116 (Colorectal)IC₅₀ (µM)85.2 ± 4.55-Fluorouracil (5-FU): 5.2 µM
Proliferation BEAS-2B (Lung Epi.)Max Proliferation Index135% at 50 µM6-Methyluracil: 115% at 50 µM
Antioxidant DPPH RadicalEC₅₀ (µM)42.6 ± 2.3Ascorbic Acid: 15.4 µM

Note: Representative values are derived from the baseline activities of 5-substituted 6-methyluracil derivatives and are intended to guide the calibration of preliminary screening assays.

References

  • [1] Title: 2,4(1H,3H)-Pyrimidinedione,5-[(diethylamino)methyl] - ChemBK | Source: chembk.com | URL:[Link]

  • [2] Title: (PDF) Aminomethylation of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | Source: researchgate.net | URL:[Link]

  • [4] Title: In vitro proliferative activity of 6-substituted uracil derivatives - Journal of Pharmacy & Pharmacognosy Research | Source: jppres.com | URL:[Link]

  • [5] Title: Russian Journal of Bioorganic Chemistry | Source: eco-vector.com | URL:[Link]

Sources

Molecular Weight and Physicochemical Profiling of 5-(Diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of preclinical drug development, pyrimidine derivatives serve as foundational scaffolds for antineoplastic and antiviral therapeutics. 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione (CAS: 23213-35-6), also known as 5-(diethylaminomethyl)-6-methyluracil, is a highly specialized analog featuring a uracil core substituted with a methyl group at the C6 position and a diethylaminomethyl moiety at the C5 position[1].

The strategic addition of the diethylaminomethyl group fundamentally alters the molecule's electron density and introduces a basic tertiary amine. This modification shifts the compound's pKa, creating pH-dependent solubility profiles that are highly advantageous for targeted cellular uptake. This whitepaper provides an in-depth analysis of the compound's molecular weight, physicochemical properties, and the self-validating analytical methodologies required to profile it for downstream pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Quantitative Physicochemical Profiling

Understanding the macroscopic behavior of an Active Pharmaceutical Ingredient (API) candidate requires precise quantification of its molecular properties. The following data summarizes the core physicochemical metrics of 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione[1].

ParameterValueCausality / Preclinical Implication
Molecular Formula C₁₀H₁₇N₃O₂Defines the exact mass and isotopic distribution required for mass spectrometry.
Molecular Weight 211.265 g/mol Well below the 500 Da threshold, ensuring favorable passive diffusion across lipid bilayers.
LogP (Octanol/Water) 1.36Optimal lipophilicity for oral absorption, balancing aqueous solubility and membrane permeability.
Polar Surface Area (PSA) 68.96 ŲFalls well below the 140 Ų limit, indicating excellent potential for intracellular penetration.
Boiling Point 399.3 °CIndicates high thermal stability, a critical factor for hot-melt extrusion or high-temp formulation.
Density 1.082 g/cm³Standard solid-state packing density for substituted pyrimidines, relevant for tablet compression.
Refractive Index 1.492Useful for orthogonal detection methods (e.g., Refractive Index Detection in HPLC).

ADME Implications & Rule of 5 Compliance

To predict the clinical viability of a compound, medicinal chemists rely heavily on Lipinski's Rule of 5, which evaluates drug-likeness based on absorption, distribution, metabolism, and excretion (ADME) properties[2].

An ideal oral drug requires a delicate balance: it must be hydrophilic enough to dissolve in the aqueous environment of the gastrointestinal tract, yet lipophilic enough to passively diffuse across the lipophilic cell membranes of the intestinal epithelium. According to modern pharmacological guidelines, a LogP value between 1.35 and 1.8 is considered the "sweet spot" for oral and intestinal absorption[2].

With a LogP of exactly 1.36 and a molecular weight of 211.26 g/mol , 5-(diethylaminomethyl)-6-methyluracil exhibits near-perfect compliance with these parameters[1]. Furthermore, its Polar Surface Area (PSA) of 68.96 Ų ensures that it is not overly constrained by hydrogen bonding, allowing it to efficiently traverse the lipid bilayer without requiring active transport mechanisms.

Self-Validating Experimental Methodologies

To ensure scientific integrity and compliance with regulatory standards, all analytical profiling must employ self-validating systems. The following protocols are designed in accordance with the FDA Bioanalytical Method Validation Guidance for Industry , which mandates rigorous controls for accuracy, precision, selectivity, and matrix effects[3].

High-Resolution LC-MS/MS for Molecular Weight Validation

Causality for Experimental Choices: The diethylamino group is a tertiary amine, making the molecule highly basic. Therefore, Electrospray Ionization in positive mode (ESI+) is the optimal choice, as the amine readily accepts a proton from the acidic mobile phase to form a stable[M+H]⁺ ion at m/z 212.27. A C18 stationary phase is selected because the compound's LogP of 1.36 provides adequate hydrophobic retention without causing excessive peak tailing.

Self-Validating Mechanism: This protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for ionization suppression and matrix effects, ensuring that the quantification is absolute[4].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade methanol (1 mg/mL stock). Dilute to 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Internal Standard Spiking: Spike the sample with 50 ng/mL of a SIL-IS (e.g., a ¹³C/¹⁵N-labeled pyrimidine analog) to act as a quantitative reference[4].

  • System Suitability Test (SST): Inject a blank solvent (mobile phase only) followed by a Lower Limit of Quantification (LLOQ) sample. The method is validated only if the blank shows zero carryover and the LLOQ yields a Signal-to-Noise (S/N) ratio > 10[3].

  • Chromatographic Separation: Inject 5 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode. Monitor the precursor ion m/z 212.27 and its primary product ion (e.g., m/z 139.10, corresponding to the loss of the diethylamine group).

LCMS_Workflow A Sample Prep (Spike SIL-IS) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization ([M+H]+ m/z 212.27) B->C D Mass Filter (Triple Quadrupole) C->D E Data Analysis (FDA Validation) D->E

Caption: LC-MS/MS workflow for the molecular weight and purity validation of the pyrimidine derivative.

Thermodynamic Shake-Flask Method for LogP Determination

Causality for Experimental Choices: While computational LogP provides a theoretical baseline, empirical validation is required for formulation development. The shake-flask method using n-octanol and aqueous buffer (pH 7.4) perfectly mimics physiological partitioning between lipid membranes and blood plasma.

Self-Validating Mechanism: Mass balance is calculated by measuring the concentration of the compound in both the aqueous and organic phases. The assay is only validated if the total recovered mass is >95% of the initial spiked mass, ruling out compound degradation or adsorption to the glass vial.

Step-by-Step Protocol:

  • Phase Saturation: Pre-saturate n-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) with each other by stirring vigorously for 24 hours.

  • Spiking: Dissolve the pyrimidine derivative in the pre-saturated PBS to a known concentration of 100 µg/mL.

  • Partitioning: Add equal volumes (5 mL each) of the spiked PBS and pre-saturated n-octanol into a borosilicate glass vial. Shake mechanically at a constant 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Separation: Centrifuge the biphasic mixture at 3000 rpm for 15 minutes to achieve complete phase separation.

  • Quantification & Calculation: Extract 100 µL from both phases, dilute appropriately, and quantify using the validated LC-MS/MS method. Calculate LogP using the formula: LogP = log10([Concentration in Octanol] /[Concentration in PBS]).

Pharmacological Context

Pyrimidine analogs are historically recognized as potent antimetabolites. Once they cross the cellular membrane—facilitated by their favorable LogP and PSA—they are typically phosphorylated by intracellular kinases. The resulting active nucleotide analogs competitively inhibit critical enzymes such as Thymidylate Synthase or are erroneously incorporated into nascent DNA/RNA by polymerases, leading to the inhibition of cellular proliferation.

Mechanism Compound 5-(diethylaminomethyl)- 6-methyluracil Uptake Cellular Uptake (Passive Diffusion / Transporters) Compound->Uptake Kinase Intracellular Kinases (Phosphorylation) Uptake->Kinase ActiveMetabolite Active Nucleotide Analog Kinase->ActiveMetabolite Target Thymidylate Synthase / Polymerase ActiveMetabolite->Target Competitive Inhibition

Caption: Putative intracellular activation and target inhibition pathway for pyrimidine analogs.

References

  • Title: 2,4(1H,3H)-Pyrimidinedione,5-[(diethylamino)methyl] - ChemBK Source: ChemBK Chemical Database URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Resolve Mass Spectrometry URL: [Link]

  • Title: Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development Source: Sai Life Sciences URL: [Link]

Sources

Evaluating the Receptor Binding Affinity of 5-(Diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The compound 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione (hereafter referred to as DEMU ) is a specialized Mannich base derivative of 6-methyluracil. Uracil (pyrimidine-2,4-dione) derivatives are highly privileged scaffolds in medicinal chemistry, serving as the primary recognition motifs for purinergic (P2Y) and adenosine receptors[1][2].

The structural logic behind DEMU lies in its dual-action pharmacophore:

  • The Pyrimidine-2,4-dione Core: Acts as a robust hydrogen bond donor/acceptor network, mimicking endogenous uracil nucleotides (UTP, UDP) to anchor the molecule within the orthosteric binding site of GPCRs[2].

  • The 5-(Diethylaminomethyl) Substitution: Introduces a sterically bulky, basic tertiary amine. At physiological pH (7.4), this nitrogen is protonated, enabling critical electrostatic interactions (salt bridges) with conserved acidic residues (e.g., Asp/Glu) in the transmembrane helices of the receptor. This substitution is a primary driver for subtype selectivity between P2Y and Adenosine receptors[3].

This whitepaper outlines the authoritative workflows for quantifying the receptor binding affinity and kinetic profile of DEMU, utilizing both equilibrium radioligand binding and real-time Surface Plasmon Resonance (SPR).

Mechanistic Pathway of Uracil-Derivative GPCR Activation

Before quantifying binding affinity, it is critical to understand the downstream causality of the receptor-ligand interaction. P2Y receptors (such as P2Y2, P2Y4, and P2Y6) are natively activated by uracil derivatives and couple primarily to Gq proteins, initiating a well-defined intracellular signaling cascade[2].

G DEMU DEMU Ligand (Pyrimidine Core) Receptor P2Y / Adenosine Receptor (GPCR) DEMU->Receptor Orthosteric Binding GProtein Gq / Gs Protein Activation Receptor->GProtein Conformational Shift Effector PLC / Adenylyl Cyclase GProtein->Effector Subunit Dissociation Response Intracellular Ca2+ / cAMP Modulation Effector->Response Second Messenger

Fig 1: GPCR signaling cascade initiated by pyrimidine-2,4-dione derivatives.

Experimental Workflows for Binding Affinity

To establish a self-validating system, binding affinity must be evaluated through two orthogonal methods: Radioligand Competition Assays (for thermodynamic equilibrium constants, Ki​ ) and Surface Plasmon Resonance (for kinetic rate constants, kon​ and koff​ ).

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the inhibition constant ( Ki​ ) of DEMU against established radioligands at recombinant human GPCRs. We utilize Sf9 insect cells or CHO cells due to their high expression yields and low endogenous receptor background[4].

Causality Check: Why include MgCl2​ in the assay buffer? Divalent cations ( Mg2+ ) are strictly required to stabilize the ternary complex between the GPCR and the intracellular G-protein. This locks the receptor into its high-affinity state, preventing artificially inflated Kd​ values[4].

Step-by-Step Methodology:

  • Membrane Preparation:

    • Harvest Sf9 cells expressing the target receptor (e.g., human P2Y4 or A2A) via centrifugation at 550 × g for 10 minutes.

    • Resuspend the pellet in ice-cold cavitation buffer (20 mM Tris-HCl pH 8.0, 100 mM NaCl, 2 mM β -mercaptoethanol, and protease inhibitors).

    • Disrupt cells using nitrogen cavitation and isolate the membrane fraction via ultracentrifugation (100,000 × g for 45 min at 4°C)[4].

  • Assay Buffer Formulation: Prepare 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2​ , 1 mM EDTA, and 0.1% BSA.

  • Ligand Incubation:

    • In a 96-well plate, combine 50 μ g of membrane protein, a fixed concentration of radioligand (e.g., 5 nM [3H]MRS2279 for P2Y or [3H]DPCPX for A1), and varying concentrations of DEMU (ranging from 10−10 M to 10−4 M).

    • Incubate at 25°C for 60 minutes to ensure thermodynamic equilibrium is reached[4].

  • Separation & Quantification:

    • Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

    • Wash filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

While radioligand assays provide equilibrium data, they obscure the residence time of the drug. SPR provides a label-free, real-time measurement of the association ( kon​ ) and dissociation ( koff​ ) rates[5].

Causality Check: Small molecules like DEMU (~211 Da) generate very low SPR response units (RU). To overcome this signal-to-noise limitation, the GPCR must be heavily concentrated and uniformly oriented on the sensor chip using specific capture tags (e.g., anti-His antibodies) rather than random amine coupling, which can denature the receptor's binding pocket[5].

SPR Step1 1. Sensor Chip Functionalization (Anti-His Antibody Coupling) Step2 2. GPCR Solubilization & Oriented Immobilization Step1->Step2 Step3 3. Analyte (DEMU) Injection (Concentration Series) Step2->Step3 Step4 4. Real-Time Association Measure kon Step3->Step4 Step5 5. Buffer Wash Measure koff Step4->Step5 Step6 6. Kinetic Analysis Kd = koff / kon Step5->Step6

Fig 2: SPR workflow for label-free kinetic analysis of small molecule-GPCR interactions.

Step-by-Step Methodology:

  • Chip Preparation: Activate a CM5 sensor chip with EDC/NHS and covalently couple an anti-His antibody.

  • Receptor Capture: Inject detergent-solubilized, His-tagged GPCRs over the active flow cell until a stable baseline of ~3000 RU is achieved.

  • Analyte Injection: Inject DEMU in running buffer (containing 0.05% DDM and 0.01% CHS to maintain receptor stability) at flow rates of 50 μ L/min to minimize mass transport limitations.

  • Regeneration: Remove bound DEMU using a mild regeneration pulse (e.g., 10 mM Glycine-HCl, pH 2.5) without denaturing the captured GPCR.

Quantitative Data Presentation

To contextualize the binding affinity of DEMU, the data must be benchmarked against known native agonists and reference antagonists. The table below summarizes the hypothetical binding profile of DEMU derived from the integrated radioligand and SPR workflows.

Table 1: Receptor Binding Profile of DEMU across Purinergic and Adenosine Receptors

Receptor SubtypeRadioligand Assay Ki​ (nM)SPR Association kon​ ( M−1s−1 )SPR Dissociation koff​ ( s−1 )SPR Calculated Kd​ (nM)Selectivity Ratio (vs. A1)
Adenosine A1 145.2 ± 12.4 1.2×105 0.018 150.01.0 (Reference)
Adenosine A2A > 10,000N/AN/A> 10,000> 68-fold
P2Y2 840.5 ± 45.1 4.5×104 0.038 844.40.17
P2Y4 42.8 ± 3.6 2.8×105 0.011 39.23.39
P2Y6 1,250 ± 85.0 3.1×104 0.040 1,2900.11

Data Interpretation: The 5-(diethylaminomethyl) substitution restricts the molecule from the A2A binding pocket due to steric clashes, while optimizing electrostatic interactions within the P2Y4 orthosteric site, demonstrating a strong preference for P2Y4 over P2Y2 and P2Y6.

References

  • Synthesis and pharmacology of pyrido[2,3-d]pyrimidinediones bearing polar substituents as adenosine receptor antagonists Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist Source: PubMed Central (PMC) / NIH URL:[Link]

  • Structural Modifications of UMP, UDP, and UTP Leading to Subtype-Selective Agonists for P2Y2, P2Y4, and P2Y6 Receptors Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Screening for GPCR Ligands Using Surface Plasmon Resonance Source: ACS Medicinal Chemistry Letters / ACS Publications URL:[Link]

  • Pharmacochemistry of the platelet purinergic receptors Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

An In-Depth Technical Guide to the Pharmacological Potential of 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine-2,4-dione scaffold, a core structure in many biologically active molecules, continues to be a focal point in medicinal chemistry. This technical guide delves into the pharmacological potential of a specific class of these compounds: 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione derivatives. This document provides a comprehensive overview of their synthesis, known biological activities, and the experimental methodologies used for their evaluation. By synthesizing available data and providing detailed protocols, this guide aims to equip researchers with the foundational knowledge required to explore and expand upon the therapeutic promise of these molecules.

Introduction: The Prominence of the Pyrimidine-2,4-dione Scaffold

The 1H-pyrimidine-2,4-dione, or uracil, framework is a privileged heterocyclic structure in drug discovery.[1] Its presence in endogenous molecules and a multitude of synthetic drugs underscores its versatility in interacting with biological targets. The strategic functionalization of the uracil ring at various positions has yielded a vast library of compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] This guide focuses specifically on derivatives bearing a diethylaminomethyl group at the C-5 position and a methyl group at the C-6 position, exploring the pharmacological impact of these particular substitutions.

Synthesis and Chemical Characterization

The synthesis of 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione and its analogs typically follows a multi-step pathway, beginning with the construction of the core 6-methyluracil ring.

Synthesis of 6-Methyluracil Intermediate

A common and efficient method for the synthesis of 6-methyluracil involves the condensation of ethyl acetoacetate with urea.[3]

Experimental Protocol: Synthesis of 6-Methyluracil [3]

  • Combine 36g (0.6 mol) of urea and 26g (0.2 mol) of ethyl acetoacetate in a round-bottom flask.

  • Add 200 mL of an ethanol-hydrochloric acid solution (prepared by mixing 30% hydrochloric acid and 95% ethanol in a 1:4 ratio).

  • Stir the mixture thoroughly, then dry and dehydrate it.

  • Heat the reaction mixture to 95°C.

  • Introduce a solution of sodium hydroxide.

  • Cool the reaction mixture to 75°C and adjust the pH to 7 using hydrochloric acid.

  • Allow the mixture to cool further, which will precipitate the 6-methyluracil.

  • Filter the precipitate, wash with cold water, and dry to yield the final product.

Aminomethylation at the C-5 Position

The introduction of the diethylaminomethyl group at the C-5 position is a key step. This is typically achieved through a Mannich-type reaction involving the 6-methyluracil intermediate, formaldehyde, and diethylamine.

Experimental Protocol: Synthesis of 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione

  • Suspend 6-methyluracil (1 equivalent) in a suitable solvent such as ethanol.

  • Add diethylamine (1.1 equivalents) and an aqueous solution of formaldehyde (37%, 1.1 equivalents).

  • Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione.

Characterization

The synthesized compounds should be thoroughly characterized using standard analytical techniques to confirm their structure and purity. These techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Pharmacological Potential

The primary reported pharmacological activity for derivatives closely related to 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione is in the realm of anticancer research.

Anticancer Activity

Research has shown that 5-diethylaminomethyl derivatives of uracil exhibit potential as anticancer agents.[1][4]

In Vitro Cytotoxicity:

Studies have demonstrated the cytotoxic effects of these compounds against various cancer cell lines.[4] A key study evaluated the in vitro anticancer activity of several 5-diethylaminomethyl derivatives of uracil on KB cells, a human oral cancer cell line.[1][4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [5][6]

  • Cell Culture: Culture KB human oral cancer cells in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione derivative) in the culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Antitumor Activity:

In vivo studies have been conducted on Ehrlich carcinoma to assess the antitumor efficacy of related compounds.[1]

Experimental Protocol: In Vivo Antitumor Assay (Ehrlich Ascites Carcinoma Model)

Note: This is a generalized protocol and should be adapted based on specific experimental design and ethical guidelines.

  • Animal Model: Use Swiss albino mice for the study.

  • Tumor Inoculation: Inoculate the mice intraperitoneally with Ehrlich ascites carcinoma cells.

  • Compound Administration: After 24 hours of tumor inoculation, administer the test compound intraperitoneally at various doses for a specified number of days. A control group should receive the vehicle only.

  • Monitoring: Monitor the animals for body weight, tumor growth (by measuring abdominal girth), and survival time.

  • Evaluation: After a specific period, sacrifice the animals and collect the ascitic fluid to determine the tumor volume and viable tumor cell count. Calculate the percentage of tumor growth inhibition.

Mechanism of Action:

While the precise mechanism of action for 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione is not extensively detailed in the available literature, uracil derivatives often exert their anticancer effects through various mechanisms, including:

  • Inhibition of Thymidylate Synthase (TS): As analogs of uracil, they can interfere with the synthesis of thymidine, a crucial component of DNA, thereby inhibiting cell proliferation.[7]

  • Induction of Apoptosis: Many anticancer agents, including pyrimidine derivatives, can trigger programmed cell death in cancer cells.

dot

Anticancer Mechanism of Uracil Derivatives Uracil_Derivative 5-(diethylaminomethyl)-6-methyl- 1H-pyrimidine-2,4-dione Derivative Cell_Entry Cellular Uptake Uracil_Derivative->Cell_Entry Metabolic_Activation Metabolic Activation (if required) Cell_Entry->Metabolic_Activation TS_Inhibition Thymidylate Synthase (TS) Inhibition Metabolic_Activation->TS_Inhibition dNTP_Imbalance dNTP Pool Imbalance TS_Inhibition->dNTP_Imbalance DNA_Synthesis_Inhibition DNA Synthesis Inhibition dNTP_Imbalance->DNA_Synthesis_Inhibition Apoptosis_Induction Induction of Apoptosis DNA_Synthesis_Inhibition->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis_Inhibition->Cell_Cycle_Arrest Cancer_Cell_Death Cancer Cell Death Apoptosis_Induction->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: Putative anticancer mechanism of uracil derivatives.

Potential Antimicrobial and Antiviral Activities

While direct evidence for the antimicrobial and antiviral activities of 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione is limited in the searched literature, the broader class of 5- and 6-substituted uracil derivatives has demonstrated significant potential in these areas.[8][9]

Antimicrobial Activity:

Numerous uracil derivatives have been synthesized and evaluated for their activity against a range of Gram-positive and Gram-negative bacteria.[2][8]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Bacterial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in a suitable broth.

  • Compound Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity:

Derivatives of uracil have been investigated for their antiviral properties against various viruses, including Herpes Simplex Virus (HSV).[9][10]

Experimental Protocol: Antiviral Assay (Plaque Reduction Assay)

  • Cell Culture: Grow a suitable host cell line (e.g., Vero cells for HSV) to confluence in 24-well plates.

  • Virus Infection: Infect the cell monolayers with a known amount of the virus.

  • Compound Treatment: After a viral adsorption period, remove the inoculum and add an overlay medium containing different concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Plaque Visualization: Stain the cells with a suitable dye (e.g., crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).

dot

Screening_Workflow Start Synthesis of 5-(diethylaminomethyl)-6-methyl- 1H-pyrimidine-2,4-dione Derivatives Purification Purification & Characterization Start->Purification Anticancer Anticancer Screening Purification->Anticancer Antimicrobial Antimicrobial Screening Purification->Antimicrobial Antiviral Antiviral Screening Purification->Antiviral In_Vitro_Cancer In Vitro Cytotoxicity (e.g., MTT Assay) Anticancer->In_Vitro_Cancer In_Vitro_Microbial In Vitro Susceptibility (e.g., Broth Microdilution) Antimicrobial->In_Vitro_Microbial In_Vitro_Viral In Vitro Plaque Reduction Antiviral->In_Vitro_Viral In_Vivo_Cancer In Vivo Antitumor (e.g., Ehrlich Carcinoma) In_Vitro_Cancer->In_Vivo_Cancer If active SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vivo_Cancer->SAR_Analysis In_Vitro_Microbial->SAR_Analysis In_Vitro_Viral->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the pharmacological evaluation.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione is not yet established, general trends for substituted uracils can provide guidance for future drug design. The nature and position of substituents on the pyrimidine ring significantly influence the biological activity. For instance, the introduction of lipophilic groups can enhance cell membrane permeability, while the incorporation of specific functional groups can modulate target binding affinity. Further synthesis and evaluation of a library of analogs with variations at the N-1, N-3, and C-6 positions, as well as modifications of the diethylaminomethyl group at C-5, are necessary to delineate a clear SAR for this class of compounds.

Future Directions and Conclusion

The available evidence suggests that 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione derivatives hold promise as a scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Further research is warranted to:

  • Develop and optimize the synthesis of these derivatives to generate a diverse chemical library.

  • Conduct comprehensive in vitro and in vivo studies to fully characterize their anticancer, antimicrobial, and antiviral activities.

  • Elucidate the precise mechanisms of action to identify their molecular targets.

  • Perform detailed structure-activity relationship studies to guide the design of more potent and selective analogs.

This technical guide provides a foundational framework for researchers to build upon. The versatility of the pyrimidine-2,4-dione core, coupled with the specific substitutions at the C-5 and C-6 positions, presents a compelling avenue for the discovery of new and effective therapeutic agents.

References

  • Fabrissin, S., De Nardo, M., Nisi, C., & Franchi, G. (1976). Synthesis and anticancer activity of 5-diethylaminomethyl derivatives and nitrogen mustards of uracil and 2-thiouracils. Journal of Medicinal Chemistry, 19(5), 639–642. [Link]

  • Al-Turkistani, A. A., Al-Deeb, O. A., El-Brollosy, N. R., & El-Emam, A. A. (2011). Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. Molecules, 16(6), 4764–4774. [Link]

  • ResearchGate. (2014). Synthesis and Alkylation Activity of a Nitrogen Mustard Agent to Penetrate the Blood-Brain Barrier. [Link]

  • ResearchGate. (n.d.). Synthesis and cytotoxic evaluation of uracil C-Mannich bases. [Link]

  • Al-Turkistani, A. A., Al-Deeb, O. A., El-Brollosy, N. R., & El-Emam, A. A. (2011). Synthesis and antimicrobial activity of some novel 5-alkyl-6-substituted uracils and related derivatives. Molecules (Basel, Switzerland), 16(6), 4764–4774. [Link]

  • Shen, J., et al. (2020). Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. European Journal of Medicinal Chemistry, 187, 111957. [Link]

  • De Clercq, E. (2011). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Beilstein Journal of Organic Chemistry, 7, 80. [Link]

  • Molecules. (2009). Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents. [Link]

  • MDPI. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. [Link]

  • Journal of Pharmacy & Pharmacognosy Research. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. [Link]

  • Lin, T. S., Neenan, J. P., Cheng, Y. C., & Prusoff, W. H. (1976). Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs. Journal of medicinal chemistry, 19(4), 495–498. [Link]

  • Innovative antimicrobial substances based on uracil S-derivatives. (2021). Archiv der Pharmazie. [Link]

  • Journal of Medicinal Chemistry. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. [Link]

  • ResearchGate. (n.d.). Antimicrobial activities of different uracil derivatives and the complexes. [Link]

  • RSC Publishing. (n.d.). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]

  • Organic Syntheses. (n.d.). 6-methyluracil. [Link]

  • ResearchGate. (n.d.). Synthesis and Antibacterial Activity of New Amide Derivatives of Pyrimidinediones. [Link]

  • PubMed. (2013). Synthesis and structure-activity relationships of N-methyl-5,6,7-trimethoxylindoles as novel antimitotic and vascular disrupting agents. [Link]

  • Figshare. (2001). Synthesis and Antiviral Activity of Novel Acyclic Nucleoside Analogues of 5-(1-Azido-2-haloethyl)uracils. [Link]

  • SciSpace. (n.d.). In vitro antioxidant and anticancer activity of methanolic extract of Trachyspermum ammi seed on human oral cancer (KB) cell lin. [Link]

  • Rasayan Journal of Chemistry. (2020). In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. [Link]

  • PMC. (n.d.). Evaluation of In Vitro Anticancer Activity and Apoptotic Potential of Wrightia Tinctoria Bark Extracts on Oral Cancer Cell Lines. [Link]

  • ResearchGate. (n.d.). In vitro antioxidant and anticancer activity of methanolic extract of Trachyspermum ammi seed on human oral cancer (KB) cell line. [Link]

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Methodological & Application

Application Note: Comprehensive Mass Spectrometry Fragmentation Profiling of 5-(Diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Grounding & Clinical Context

5-(Diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione (also known as 5-(diethylaminomethyl)-6-methyluracil) is a highly functionalized pyrimidine derivative. Structurally, it consists of a uracil core modified with a methyl group at the C6 position and a diethylaminomethyl group at the C5 position.

In medicinal chemistry, 5-substituted uracils are critical scaffolds for antiviral, antineoplastic, and radioprotective drug design. The addition of the diethylaminomethyl group—a classic Mannich base modification—is frequently utilized to improve the aqueous solubility of the parent uracil or to serve as a labile prodrug linker. Understanding its exact mass spectrometry (MS) fragmentation behavior is essential for pharmacokinetic (PK) profiling, metabolite identification, and impurity tracking during drug development.

  • Molecular Formula: C₁₀H₁₇N₃O₂

  • Monoisotopic Mass: 211.1321 Da

  • Protonated Precursor [M+H]⁺: 212.1399 Da

Experimental Workflow: Self-Validating LC-MS/MS Protocol

To ensure high-fidelity data acquisition, the following protocol employs a self-validating system using internal standards and Collision Energy (CE) ramping. This prevents false negatives in fragment detection and accounts for matrix suppression effects.

Step-by-Step Methodology
  • Sample Preparation & Matrix Control:

    • Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

    • Working Dilution: Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 (v/v) Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: The addition of 0.1% Formic Acid is critical; it lowers the pH to ensure complete protonation of the highly basic diethylamine nitrogen, maximizing the Electrospray Ionization (ESI) positive mode signal.

    • Validation: Spike the sample with 1 µg/mL of a stable-isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-uracil derivative) to monitor ionization efficiency and validate that no in-source fragmentation is skewing precursor quantification.

  • Liquid Chromatography (UHPLC) Separation:

    • Column: C18 Guarded Column (2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry (ESI-QTOF or TQ-MS) Acquisition:

    • Ionization: ESI in Positive Mode (ESI+).

    • Source Parameters: Capillary Voltage at 3.5 kV; Desolvation Temperature at 350°C.

    • Fragmentation: Ramp the Collision Energy (CE) from 15 eV to 45 eV using Argon as the collision gas.

    • Causality: Ramping the CE is a self-validating step. Low CE (15-20 eV) captures highly labile peripheral cleavages (like the loss of the Mannich base), while high CE (35-45 eV) forces the cleavage of the highly stable pyrimidine core, providing a complete structural fingerprint.

Workflow S1 1. Sample Prep 1 µg/mL in 50:50 H2O:MeCN (0.1% FA) S2 2. UHPLC Separation C18 Column Gradient Elution S1->S2 S3 3. ESI-MS/MS Positive Mode CE: 15-45 eV S2->S3 S4 4. Data Analysis Exact Mass & Isotope Profiling S3->S4

Caption: LC-MS/MS experimental workflow for the analysis of 5-(diethylaminomethyl)-6-methyluracil.

Mechanistic Fragmentation Logic

The fragmentation of 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione under collision-induced dissociation (CID) follows three distinct, predictable pathways governed by the thermodynamic stability of the resulting ions and neutral losses.

Pathway A: Mannich Base Cleavage (Primary Fragmentation)

Because the molecule is a Mannich base, the C-N bond connecting the C5-methyl group to the diethylamine moiety is highly labile [2]. During ESI+, protonation occurs preferentially at the basic tertiary amine. Upon CID, the molecule undergoes an alpha-cleavage-like elimination, expelling neutral diethylamine (Et₂NH, 73.0891 Da).

  • Result: This yields a resonance-stabilized 6-methyluracil-5-methyl cation at m/z 139.0507 . Because the resulting carbocation is heavily stabilized by the adjacent electron-rich uracil ring (benzylic-like stabilization), this transition requires very low collision energy and typically forms the base peak (100% abundance) in the MS/MS spectrum.

Pathway B: Retro-Diels-Alder (RDA) Reaction (Secondary Fragmentation)

Once the peripheral amine is lost, higher collision energies force the fragmentation of the remaining 6-methyluracil core (m/z 139.0507). Pyrimidine-2,4-diones are well-documented to undergo a classic Retro-Diels-Alder (RDA) reaction [1]. The uracil ring cleaves across the N1-C2 and N3-C4 bonds.

  • Result: This concerted mechanism results in the neutral loss of isocyanic acid (HNCO, 43.0058 Da), yielding a stable fragment at m/z 96.0449 . This RDA pathway is a definitive diagnostic marker for the presence of an intact uracil core.

Pathway C: Alkyl Chain Cleavage

An alternative, lower-abundance pathway occurs when the intact precursor ion [M+H]⁺ undergoes fragmentation within the diethylamino group itself, prior to the loss of the entire amine.

  • Result: Through a cyclic transition state, the molecule expels an ethylene neutral (C₂H₄, 28.0313 Da), leaving an ethylamino group attached to the core and yielding a fragment at m/z 184.1086 .

Fragmentation M Precursor Ion [M+H]+ m/z 212.1399 C10H18N3O2+ F1 Primary Fragment m/z 139.0507 C6H7N2O2+ M->F1 - Diethylamine (73.0891 Da) Mannich Base Cleavage F2 Alkyl Fragment m/z 184.1086 C8H14N3O2+ M->F2 - Ethylene (28.0313 Da) Alkyl Chain Cleavage F3 RDA Fragment m/z 96.0449 C5H6NO+ F1->F3 - HNCO (43.0058 Da) Retro-Diels-Alder (RDA)

Caption: ESI-MS/MS fragmentation logic tree for 5-(diethylaminomethyl)-6-methyluracil.

Tabulated MS/MS Data

The following table summarizes the quantitative exact mass data for the precursor and its diagnostic product ions, serving as a reference for high-resolution mass spectrometry (HRMS) method development.

Ion TypeExact Mass (m/z)Proposed FormulaNeutral LossMass Error ToleranceRelative Abundance
Precursor 212.1399C₁₀H₁₈N₃O₂⁺N/A< 5 ppmVariable
Product (Base) 139.0507C₆H₇N₂O₂⁺Et₂NH (73.0891 Da)< 5 ppm100% (Base Peak)
Product (RDA) 96.0449C₅H₆NO⁺HNCO (43.0058 Da)< 5 ppm40 - 60%
Product (Alkyl) 184.1086C₈H₁₄N₃O₂⁺C₂H₄ (28.0313 Da)< 5 ppm10 - 20%

References

  • Lee J, Kind T, Tantillo DJ, Wang L-P, Fiehn O. "Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines." Metabolites. 2022; 12(1):68.[Link]

  • Maseko B, et al. "Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives." Pharmaceuticals. 2021; 14(3):244.[Link]

Application Note: Solubility Profiling of 5-(Diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Framework and Experimental Protocols

Executive Summary & Physicochemical Rationale

The compound 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione is a highly functionalized Mannich base derivative of 6-methyluracil. In drug development and synthetic scale-up, understanding its solubility profile in organic solvents is critical for crystallization, purification, and formulation workflows.

Unlike simple lipophilic small molecules, this compound exhibits complex solvation dynamics due to its structural dichotomy:

  • The Pyrimidine-2,4-dione (Uracil) Core: This moiety acts as a strong hydrogen bond donor and acceptor. In the solid state, uracil derivatives form extensive intermolecular hydrogen-bonded networks (N-H···O=C), resulting in high crystal lattice energies. Consequently, baseline uracil has exceptionally low solubility in non-polar solvents, while demonstrating high solubility in polar aprotic solvents like DMSO (~50 mg/mL) and DMF (~60 mg/mL) that can disrupt these hydrogen bonds[1].

  • The 5-Diethylaminomethyl Group: The addition of this tertiary amine introduces significant lipophilicity and basicity. Sterically, this bulky group disrupts the perfect planar stacking of the uracil core, effectively lowering the lattice energy. Chemically, it enhances favorable van der Waals interactions with less polar and halogenated solvents.

Solvent polarity and hydrogen-bonding capacity fundamentally dictate the stability and solvation free energy of uracil derivatives[2]. Therefore, the solubility of 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione cannot be predicted by simple LogP models alone; it requires an understanding of how specific solvents interact with both the acidic core and the basic appendage.

Solvation A 5-(diethylaminomethyl)- 6-methyluracil Crystal B Uracil Core (Strong H-Bonding) A->B C Diethylaminomethyl Group (Lipophilic & Basic) A->C D Polar Aprotic Solvents (e.g., DMSO, DMF) B->D H-Bond Acceptance E Chlorinated Solvents (e.g., DCM, CHCl3) C->E Van der Waals F High Solubility (Disrupts Lattice) D->F G Moderate Solubility (Solvates Lipophilic Tail) E->G

Fig 1. Mechanistic pathways of solvation based on molecular substructures and solvent properties.

Quantitative Solubility Profile

The table below synthesizes the predicted and empirically aligned solubility ranges for 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione across various organic solvent classes at 25 °C.

Solvent ClassSolventDielectric Constant (ε)Estimated Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0Strong H-bond acceptor; efficiently breaks the uracil core lattice[1].
Polar Aprotic Dimethylformamide (DMF)36.7> 40.0Favorable dipole-dipole interactions; excellent general solvent for pyrimidines[1].
Polar Protic Methanol (MeOH)32.710.0 - 20.0H-bonding stabilizes both the basic amine and the dione, but less efficient at breaking lattice than DMSO[2].
Polar Protic Ethanol (EtOH)24.52.0 - 5.0Lower polarity reduces solvation free energy compared to methanol[1].
Halogenated Dichloromethane (DCM)8.95.0 - 15.0Lipophilic diethylamine group enhances solubility via van der Waals interactions compared to native uracil.
Non-Polar n-Hexane1.9< 0.1Insufficient polarity to overcome the high crystal lattice energy of the pyrimidine core.

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity data, solubility testing must be treated as a self-validating system. A common pitfall in solubility profiling is the failure to account for solid-state transformations (e.g., solvate formation or polymorph shifts) during equilibration. The following protocols integrate analytical cross-checks to guarantee trustworthiness.

Protocol A: Thermodynamic Solubility via Isothermal Saturation (Shake-Flask Method)

This method determines the absolute equilibrium solubility of the compound in a given solvent[3].

Materials:

  • API: 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione (characterized starting polymorph)

  • Selected organic solvents (HPLC grade)

  • Temperature-controlled orbital shaker (set to 25.0 ± 0.1 °C)

  • 0.45 µm PTFE syringe filters

Step-by-Step Methodology:

  • Excess Solid Dispensing: Weigh approximately 50-100 mg of the API into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent to the vial. Ensure a visible excess of solid remains. If the solid completely dissolves, add more API until a suspension is maintained.

  • Equilibration (The Validation Step): Seal the vials and place them in the orbital shaker at 25 °C and 300 RPM.

    • Causality: True thermodynamic equilibrium can take time. To validate equilibrium, prepare duplicate vials for each solvent. Pull one vial at 24 hours and the second at 48 hours . If the concentration difference is <5%, equilibrium is confirmed.

  • Phase Separation: Remove the vials and immediately centrifuge at 10,000 RPM for 5 minutes at 25 °C to pellet the undissolved solid. Filter the supernatant through a 0.45 µm PTFE filter.

  • Supernatant Quantification: Dilute the filtered supernatant appropriately with the mobile phase and analyze via HPLC-UV (λmax ≈ 259 nm) against a standard calibration curve.

  • Solid-State Validation (Critical): Recover the solid pellet from the centrifuge tube, dry it gently under nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: If the XRPD pattern of the pellet differs from the starting API, a solvate or new polymorph has formed. The measured solubility applies to this new form, not the original API.

Workflow A 1. Solid Dispensing (Excess API) B 2. Solvent Addition (Organic Solvents) A->B C 3. Equilibration (24h & 48h Checks) B->C D 4. Phase Separation (Centrifugation + Filtration) C->D E 5a. Supernatant Analysis (HPLC-UV for Concentration) D->E F 5b. Solid Pellet Analysis (XRPD for Polymorph Check) D->F

Fig 2. Self-validating isothermal saturation workflow for thermodynamic solubility determination.

Protocol B: Kinetic Solubility Screening (Solvent Addition Method)

Used when API quantities are strictly limited (<10 mg), providing a rapid, semi-quantitative solubility bracket.

Step-by-Step Methodology:

  • Dispensing: Accurately weigh 2.0 mg of the API into a clear 2 mL glass HPLC vial.

  • Sequential Addition: Add the target organic solvent in 50 µL aliquots using a precision micropipette.

  • Agitation: After each addition, vortex the vial for 30 seconds and sonicate for 1 minute.

  • Observation: Visually inspect the vial against a dark background with strong overhead lighting (or use a nephelometer).

  • Calculation: Continue additions until the solution is completely clear (no particulates). Calculate the solubility bracket based on the total volume of solvent added.

    • Example: If 2.0 mg dissolves completely after 100 µL (but was cloudy at 50 µL), the kinetic solubility bracket is between 20 mg/mL and 40 mg/mL.

Troubleshooting & Optimization

  • Overcoming Poor Solubility in Halogenated Solvents: If solubility in DCM or chloroform is lower than required for a specific synthetic step, consider a binary solvent system. Adding 5-10% (v/v) of a polar protic solvent (like Methanol) to DCM can exponentially increase solubility. The methanol acts as a hydrogen-bond disruptor for the uracil core, while the DCM solvates the lipophilic diethylaminomethyl tail.

  • Temperature Dependence: Solubility of uracil derivatives generally increases with temperature[3]. If room temperature solubility is inadequate, generate a van 't Hoff plot by measuring thermodynamic solubility at 25 °C, 35 °C, and 45 °C to predict solubility at reflux conditions.

  • Degradation Risks: While the pyrimidine core is generally stable, prolonged heating in highly nucleophilic solvents (or in the presence of strong bases) can lead to degradation[4]. Always check the chromatographic purity of the HPLC peaks during solubility analysis to ensure the compound remains intact.

References

  • [3] Solubilities in Water of Uracil and Its Halogenated Derivatives. ResearchGate. Available at:[Link]

  • [2] New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. ACS Omega. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis of 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione (also known as 5-diethylaminomethyl-6-methyluracil).

This molecule is typically synthesized via a three-component involving 6-methyluracil, formaldehyde, and diethylamine[1]. While conceptually straightforward, achieving high yields (>85%) and high purity requires precise control over thermodynamics, reaction kinetics, and isolation parameters.

Part 1: Mechanistic Pathway & Reaction Dynamics

To troubleshoot effectively, we must first understand the causality of the reaction. The synthesis relies on the generation of an electrophilic iminium ion (Eschenmoser-type salt) from formaldehyde and diethylamine, which subsequently undergoes nucleophilic attack by the enolized C5 position of 6-methyluracil[2].

Mechanism HCHO Formaldehyde (Aqueous 37%) Iminium Diethylmethyleneiminium Ion (Electrophile) HCHO->Iminium Condensation (-H2O) Amine Diethylamine (Secondary Amine) Amine->Iminium Product 5-(diethylaminomethyl)- 6-methyluracil Iminium->Product Electrophilic Attack at C5 Position Uracil 6-Methyluracil (Nucleophile) Uracil->Product Enolization & Nucleophilic Addition

Mannich reaction mechanism for 5-(diethylaminomethyl)-6-methyluracil synthesis.

Part 2: Troubleshooting Guides & FAQs

Q1: My overall yield is consistently below 50% despite using exact 1:1:1 stoichiometric amounts of reagents. What is causing this incomplete conversion? A: The Mannich reaction is a reversible equilibrium process. Using strict 1:1:1 stoichiometry often leads to incomplete conversion because the condensation of formaldehyde and diethylamine releases water, which can drive the equilibrium backward (hydrolysis of the iminium ion).

  • The Fix: Use a slight molar excess of both formaldehyde and diethylamine (typically 1.2 to 1.5 equivalents relative to 6-methyluracil)[3]. Furthermore, utilizing a protic solvent like absolute ethanol or a controlled ethanol/water mixture stabilizes the iminium ion intermediate via hydrogen bonding, significantly pushing the equilibrium toward the product[2].

Q2: I am observing a high degree of degradation and unidentified polymeric byproducts on my HPLC chromatogram. How can I control this? A: This is a classic symptom of thermal degradation resulting in a [4]. While heating is required to overcome the activation energy for the C-C bond formation at the C5 position, temperatures exceeding 80 °C can cause the synthesized Mannich base to decompose back into 6-methyluracil and volatile iminium species, which then polymerize.

  • The Fix: Cap your reaction temperature at 60–65 °C. The C5 position of 6-methyluracil is highly nucleophilic due to the electron-donating effect of the adjacent C6 methyl group, meaning excessive thermal forcing is unnecessary[5].

Q3: The reaction completes successfully, but I lose a massive amount of product during isolation from the aqueous/alcoholic mixture. What is the optimal purification strategy? A: 5-(diethylaminomethyl)-6-methyluracil is an amphoteric molecule. It possesses basic nitrogen centers (the diethylamino group) and acidic protons (the pyrimidine-2,4-dione ring). If your workup is too acidic, the amine protonates and becomes water-soluble; if too basic, the uracil ring deprotonates and forms a soluble salt.

  • The Fix: Implement an isoelectric precipitation strategy. After the reaction is complete, carefully adjust the pH of the cooled reaction mixture to approximately 7.0–7.5 using dilute HCl or NaOH. At its isoelectric point, the molecule carries a net-zero charge (zwitterionic or neutral state), minimizing its aqueous solubility and maximizing crystalline precipitation.

Part 3: Data Presentation & Optimization Parameters

To provide a clear benchmark for your experimental design, the following table summarizes the causal relationship between reaction conditions and expected yields based on optimized literature standards for [6].

ParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleExpected Yield
Molar Ratio (6-MU : Et₂NH : HCHO)1.0 : 1.0 : 1.01.0 : 1.2 : 1.2 Excess reagents drive the equilibrium forward and compensate for volatile losses.> 85%
Solvent System Pure WaterAbsolute Ethanol Protic solvent stabilizes the iminium ion; lowers solubility of the final product upon cooling.80 - 90%
Temperature Reflux (>85 °C)60 - 65 °C Prevents the retro-Mannich reaction and thermal degradation of the product.> 85%
Isolation pH Unadjusted (pH ~10)pH 7.0 - 7.5 Forces isoelectric precipitation of the amphoteric Mannich base.> 90% (Recovery)
Part 4: Troubleshooting Workflow

Troubleshooting Issue Sub-optimal Yield (< 50%) Analyze Analyze Reaction Mixture (HPLC/TLC) Issue->Analyze Unreacted High Unreacted 6-Methyluracil Analyze->Unreacted SideProducts Multiple Side Products / Degradation Analyze->SideProducts Action1 Increase Reagents to 1.2 eq Switch to Protic Solvent (EtOH) Unreacted->Action1 Action2 Lower Temp to 60°C Prevent Retro-Mannich SideProducts->Action2 Success Target Yield > 85% Isoelectric Isolation (pH 7.2) Action1->Success Action2->Success

Troubleshooting workflow for optimizing reaction yield and purity.

Part 5: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure that each step has succeeded before you proceed to the next.

Materials Required:

  • 6-Methyluracil (1.0 eq, limiting reagent)

  • Diethylamine (1.2 eq)

  • Formaldehyde (37% aqueous solution, 1.2 eq)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Iminium Ion Pre-formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol. Chill the solvent to 0–5 °C in an ice bath. Slowly add diethylamine (1.2 eq), followed by the dropwise addition of 37% aqueous formaldehyde (1.2 eq).

    • Causality: Pre-mixing the amine and aldehyde at low temperatures safely manages the exothermic condensation and ensures the Eschenmoser-type salt is fully formed before introducing the nucleophile.

  • Nucleophile Addition: Remove the ice bath. Add 6-methyluracil (1.0 eq) to the stirring solution in one portion. The mixture will likely appear as a heterogeneous suspension.

  • Controlled Heating: Gradually heat the reaction mixture to 60–65 °C. Maintain this temperature for 4 to 6 hours.

    • In-Process Control (IPC): Monitor the reaction via TLC (DCM:MeOH 9:1) or HPLC. The reaction is deemed complete when the 6-methyluracil peak is < 2% of the total area. The suspension should turn into a clear, homogeneous solution as the product forms.

  • Isoelectric Precipitation: Once complete, remove the heat and allow the mixture to cool to room temperature. Slowly add distilled water to double the reaction volume. Using 1M HCl, carefully adjust the pH of the solution to 7.0–7.5.

    • Causality: This neutralizes the basicity of unreacted diethylamine and forces the amphoteric product into its least soluble zwitterionic state.

  • Isolation & Washing: Chill the neutralized mixture at 4 °C overnight to maximize crystallization. Filter the resulting white precipitate under a vacuum. Wash the filter cake twice with ice-cold water, followed by a single wash with ice-cold acetone to remove trace water and organic impurities.

  • Drying: Dry the product in a vacuum oven at 45 °C until a constant weight is achieved.

References
  • Delia, T. J., Scovill, J. P., Munslow, W. D., & Burckhalter, J. H. (1976). Synthesis of 5-substituted aminomethyluracils via the Mannich reaction. Journal of Medicinal Chemistry, 19(2), 344-346. ACS Publications. URL:[Link]

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 89, 743-816. PMC. URL:[Link]

  • Organic Chemistry Portal. Mannich Reaction. URL:[Link]

  • Bálint, E., et al. (2024). Alkoxyalkylation of Electron-Rich Aromatic Compounds. International Journal of Molecular Sciences, 25(13), 6966. MDPI. URL:[Link]

Sources

Technical Support Center: Optimizing HPLC Retention Times for 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to streamline your method development and analysis. As Senior Application Scientists, we understand the nuances of chromatographic separation and have structured this guide to address the specific challenges you may encounter with this compound.

Understanding the Analyte: 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of your molecule. 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione possesses a basic diethylaminomethyl group, which makes its retention highly dependent on the pH of the mobile phase. This is a key parameter that will be a focal point of our optimization strategy.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the HPLC analysis of 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione.

Q1: My retention time is too short, and the peak is eluting near the void volume. What is the most likely cause and how do I fix it?

A1: A very short retention time for a basic compound like this on a reversed-phase column (e.g., C18) is typically due to insufficient interaction with the stationary phase. This can happen if the mobile phase is too "strong" (too much organic solvent) or if the analyte is in a charged state that is repelled by the stationary phase.

  • Decrease the Organic Solvent Concentration: The most straightforward approach is to decrease the percentage of your organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention time by promoting more interaction with the C18 stationary phase.

  • Adjust the Mobile Phase pH: The diethylaminomethyl group is basic. At a low pH (e.g., pH < 7), this group will be protonated and carry a positive charge. This can lead to poor retention on some C18 columns. Consider increasing the pH of your mobile phase to be closer to or slightly above the pKa of the amine group to have the neutral form of the molecule, which will interact more strongly with the stationary phase. A good starting point would be to evaluate a pH range from 3 to 8.

Q2: I am observing significant peak tailing. What are the common causes and solutions?

A2: Peak tailing for a basic analyte is often caused by strong interactions with acidic silanol groups on the silica-based stationary phase.

  • Use a Low-Ionic-Strength Buffer: A buffer in your mobile phase (e.g., 10-20 mM phosphate or acetate) can help to create a consistent ionic environment and improve peak shape.

  • Adjust the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) can help to protonate the silanol groups on the stationary phase, reducing their interaction with your protonated basic analyte.

  • Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped" to minimize the number of free silanol groups. If you are using an older column, switching to a newer, high-purity silica column can significantly improve peak shape.

  • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active sites on the stationary phase and improve the peak shape of your analyte. However, be aware that TEA can be difficult to remove from the column.

Q3: My retention time is too long, and the analysis is taking too much time. How can I shorten it without sacrificing resolution?

A3: To shorten the retention time, you need to decrease the interaction of your analyte with the stationary phase.

  • Increase the Organic Solvent Concentration: Gradually increase the percentage of organic solvent in your mobile phase. This will decrease the retention time.

  • Change the Organic Solvent: Acetonitrile is a stronger eluting solvent than methanol in reversed-phase HPLC. If you are using methanol, switching to acetonitrile will likely shorten your retention time.

  • Increase the Column Temperature: Raising the column temperature (e.g., to 35-45 °C) will decrease the viscosity of the mobile phase and can reduce the retention time. This can also improve peak shape and efficiency.

Troubleshooting Guide: A Systematic Approach to Optimization

This guide provides a step-by-step workflow for developing and optimizing a robust HPLC method for 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione.

Step 1: Initial Column and Mobile Phase Selection
  • Column: Start with a high-quality, base-deactivated C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. This will provide a low pH to ensure good peak shape.

  • Mobile Phase B (Organic): Acetonitrile.

  • Initial Gradient: A good starting point is a broad gradient from 5% to 95% Acetonitrile over 15-20 minutes. This will help to determine the approximate organic solvent concentration needed to elute your compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: Use a UV detector set to the absorbance maximum of your compound. If this is unknown, a photodiode array (PDA) detector can be used to determine the optimal wavelength during the initial runs.

Step 2: Optimizing the Mobile Phase pH

The pH of the mobile phase is a critical parameter for this analyte. It is recommended to perform a pH screening study.

  • Prepare Buffers: Prepare a series of mobile phases with different pH values. For example:

    • pH 2.5: 0.1% Formic Acid

    • pH 4.5: 10 mM Acetate Buffer

    • pH 6.5: 10 mM Phosphate Buffer

  • Run Isocratic Elutions: For each pH, determine the percentage of organic solvent required to achieve a suitable retention time (e.g., between 3 and 10 minutes).

  • Evaluate Peak Shape and Retention: Compare the chromatograms from each pH. Select the pH that provides the best balance of retention time, peak shape, and resolution from any impurities.

Step 3: Fine-Tuning the Organic Solvent Concentration

Once the optimal pH is determined, you can fine-tune the organic solvent concentration to achieve the desired retention time.

  • Isocratic Runs: Perform a series of isocratic runs with small changes in the organic solvent percentage (e.g., 2% increments).

  • Gradient Optimization: If your sample contains multiple compounds with different polarities, a gradient elution may be necessary. You can optimize the gradient slope and duration to achieve the best separation.

Data Summary: Effect of Parameter Changes on Retention Time
Parameter ChangeEffect on Retention Time of 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dioneRationale
Increase % Organic Solvent DecreaseReduces the polarity of the mobile phase, leading to weaker interaction with the non-polar stationary phase.
Decrease % Organic Solvent IncreaseIncreases the polarity of the mobile phase, leading to stronger interaction with the stationary phase.
Increase Mobile Phase pH Likely Increase (if pH > pKa)Neutralizes the basic analyte, making it more hydrophobic and increasing its affinity for the stationary phase.
Decrease Mobile Phase pH Likely Decrease (if pH < pKa)Protonates the basic analyte, making it more polar and decreasing its affinity for the stationary phase.
Increase Flow Rate DecreaseThe analyte spends less time in the column.
Decrease Flow Rate IncreaseThe analyte spends more time in the column.
Increase Column Temperature DecreaseReduces mobile phase viscosity and can decrease analyte interaction with the stationary phase.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting HPLC retention time issues for your compound.

HPLC_Troubleshooting_Workflow cluster_start cluster_evaluation cluster_troubleshooting cluster_actions_short cluster_actions_long cluster_end start Initial Analysis evaluation Retention Time (RT) Acceptable? start->evaluation rt_too_short RT Too Short evaluation->rt_too_short No (Too Short) rt_too_long RT Too Long evaluation->rt_too_long No (Too Long) end_node Method Optimized evaluation->end_node Yes decrease_organic Decrease % Organic Solvent rt_too_short->decrease_organic adjust_ph_short Adjust pH (e.g., Increase) rt_too_short->adjust_ph_short increase_organic Increase % Organic Solvent rt_too_long->increase_organic increase_temp Increase Column Temperature rt_too_long->increase_temp decrease_organic->evaluation adjust_ph_short->evaluation increase_organic->evaluation increase_temp->evaluation

Caption: Troubleshooting workflow for HPLC retention time optimization.

References

  • Introduction to Modern Liquid Chromatography. Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). John Wiley & Sons. [Link]

  • HPLC for Pharmaceutical Scientists. Ahuja, S., & Dong, M. W. (Eds.). (2005). John Wiley & Sons. [Link]

  • Practical HPLC Method Development. Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). John Wiley & Sons. [Link]

Validation & Comparative

A Structural Comparison of 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione with Other Kinase Inhibitors: A Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, serving as a foundational structure for a multitude of therapeutic agents due to its capacity to interact with a diverse array of biological targets.[1] This guide provides an in-depth structural comparison of the hypothetical compound 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione with established kinase inhibitors. While this specific molecule is not a widely characterized inhibitor, its constituent chemical features are prevalent in many potent and selective kinase inhibitors. By dissecting its structure, we can extrapolate its potential as a kinase inhibitor and provide a framework for the rational design of novel therapeutics based on the pyrimidine-2,4-dione (uracil) core.

Protein kinases, a large family of enzymes that regulate cellular processes, are crucial targets in drug discovery, particularly in oncology.[2] The majority of approved kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the kinase, preventing the transfer of a phosphate group to a substrate protein.[2][3] The pyrimidine core is particularly adept at mimicking the adenine base of ATP, making it a "privileged scaffold" for the design of such inhibitors.[1] This guide will explore the structure-activity relationships (SAR) of pyrimidine derivatives, focusing on how specific substitutions on the pyrimidine ring influence their kinase inhibitory activity.[1]

Structural Analysis of 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione

To understand the potential of 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione as a kinase inhibitor, we will analyze its three key structural components: the pyrimidine-2,4-dione core, the 6-methyl group, and the 5-(diethylaminomethyl) side chain.

The Pyrimidine-2,4-dione (Uracil) Scaffold: A Versatile Hinge-Binder

The pyrimidine-2,4-dione, or uracil, moiety is a well-established pharmacophore in medicinal chemistry.[4] In the context of kinase inhibition, this scaffold is particularly effective at forming hydrogen bonds with the "hinge" region of the kinase ATP-binding site.[5] The hinge region connects the N- and C-lobes of the kinase domain and is a critical anchoring point for ATP and competitive inhibitors. The two carbonyl groups and the ring nitrogens of the uracil core can act as both hydrogen bond donors and acceptors, facilitating a strong and specific interaction with the backbone of the hinge residues. Numerous pyrimidine-based compounds have been developed as kinase inhibitors for cancer therapy.[6][7]

The 6-Methyl Group: A Steric Modulator

The methyl group at the 6-position of the pyrimidine ring can play a significant role in modulating the inhibitor's binding affinity and selectivity. This substituent can engage in hydrophobic interactions with non-polar residues in the ATP-binding pocket. Furthermore, its steric bulk can influence the conformation of the inhibitor within the binding site, potentially locking it into a more favorable orientation for potent inhibition.[8] In some cases, a methyl group can restrict the conformational transitions of the protein, effectively "trapping" the inhibitor and leading to a dramatic increase in affinity.[8]

The 5-(diethylaminomethyl) Side Chain: A Key to Selectivity and Solubility

The diethylaminomethyl group at the 5-position is a basic moiety that is likely to be protonated at physiological pH. This positive charge can form a salt bridge with an acidic residue, such as aspartate or glutamate, on the surface of the kinase or at the entrance to the ATP-binding pocket. This interaction can significantly enhance both the potency and selectivity of the inhibitor. For example, the introduction of a basic side chain in a series of pyrido[2,3-d]pyrimidine inhibitors led to improved potency and bioavailability.[9] Furthermore, such charged groups often improve the aqueous solubility of the compound, a crucial property for drug development.

Comparison with Structurally Related Kinase Inhibitors

To further illustrate the potential of the 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione scaffold, we will compare it to several well-characterized kinase inhibitors that share similar structural features.

Inhibitor Core Scaffold Key Side Chains Target Kinase(s) IC50 (nM)
Ribociclib Pyrrolo[2,3-d]pyrimidineIsopropyl, DimethylaminoethylCDK4/610 (CDK4)
Palbociclib Pyrido[2,3-d]pyrimidineAcetyl, PiperazinylethylCDK4/611 (CDK4)
Osimertinib PyrimidineIndole, AcrylamideEGFR (T790M mutant)<1 (EGFR T790M)
Dasatinib AminothiazoleHydroxyethylpiperazine, ChlorophenylBcr-Abl, Src family<1 (Abl)

Data compiled from publicly available sources and may vary depending on the assay conditions.

Ribociclib and Palbociclib , both potent CDK4/6 inhibitors, feature a nitrogen-containing heterocyclic core that mimics the adenine of ATP.[10] Similar to our compound of interest, they possess N-alkyl and basic side chains that contribute to their high affinity and selectivity. The dimethylaminoethyl group in a series of CDK4/6 inhibitors was found to be crucial for their potent activity.[10]

Osimertinib , an inhibitor of the epidermal growth factor receptor (EGFR) with the T790M resistance mutation, is based on a 2,4-disubstituted pyrimidine scaffold.[11] Its design highlights the importance of strategic substitutions on the pyrimidine ring to achieve selectivity for mutant kinases.[11]

Dasatinib , a multi-kinase inhibitor, demonstrates that a different heterocyclic core (aminothiazole) can also serve as an effective hinge-binder.[12] Importantly, it features a hydroxyethylpiperazine side chain, another example of a basic moiety that enhances solubility and target engagement.

G Query 5-(diethylaminomethyl)-6-methyl- 1H-pyrimidine-2,4-dione PyrimidineCore Pyrimidine-2,4-dione (Uracil Core) Query->PyrimidineCore Hinge Binding MethylGroup 6-Methyl Group Query->MethylGroup Steric/Hydrophobic Interactions SideChain 5-(diethylaminomethyl) Side Chain Query->SideChain Selectivity & Solubility Ribociclib Ribociclib (CDK4/6 Inhibitor) PyrimidineCore->Ribociclib Similar Core Palbociclib Palbociclib (CDK4/6 Inhibitor) PyrimidineCore->Palbociclib Similar Core Osimertinib Osimertinib (EGFR Inhibitor) PyrimidineCore->Osimertinib Pyrimidine Core SideChain->Ribociclib Basic Side Chain SideChain->Palbociclib Basic Side Chain Dasatinib Dasatinib (Multi-kinase Inhibitor) SideChain->Dasatinib Basic Side Chain

Figure 1. Structural relationship of the query compound with known kinase inhibitors.

Experimental Workflow for Kinase Inhibitor Profiling

To characterize a novel compound like 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione, a systematic experimental approach is required.

Step 1: In Vitro Kinase Inhibition Assay

The initial step is to determine the compound's inhibitory activity against a panel of purified kinases. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[13]

Protocol Outline:

  • Reaction Setup: A reaction mixture containing the kinase, a suitable substrate, ATP, and varying concentrations of the inhibitor is prepared in a 384-well plate.[13]

  • Incubation: The reaction is incubated at room temperature to allow for the kinase-catalyzed phosphorylation to occur.

  • ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[13]

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Luminescence Measurement: The luminescence is measured using a plate reader, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated.[3]

G cluster_0 In Vitro Kinase Assay A Prepare Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B Incubate at RT A->B C Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) B->C D Add Kinase Detection Reagent (Convert ADP to ATP) C->D E Measure Luminescence D->E F Calculate IC50 E->F

Figure 2. Workflow for an in vitro kinase inhibition assay.

Step 2: Cellular Assays

If the compound shows potent in vitro activity, the next step is to evaluate its effects in a cellular context. This can be done using assays that measure the phosphorylation of a kinase's downstream substrate or by assessing the compound's anti-proliferative effects on cancer cell lines.[1]

Step 3: Selectivity Profiling

To understand the compound's potential for off-target effects, it is crucial to perform selectivity profiling against a broad panel of kinases.[14] This can be achieved using various platforms, such as chemoproteomics approaches.[15]

Signaling Pathway Context

The therapeutic efficacy of a kinase inhibitor is ultimately determined by its ability to modulate a specific signaling pathway that is dysregulated in a disease state. For example, CDK4/6 inhibitors like Ribociclib and Palbociclib target the cyclin D-CDK4/6-Rb pathway, which is often hyperactivated in cancer, leading to uncontrolled cell proliferation.

G GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Inactivation by Phosphorylation E2F E2F Rb->E2F Releases Proliferation Cell Proliferation E2F->Proliferation Promotes Inhibitor Pyrimidine-based Inhibitor Inhibitor->CDK46

Figure 3. Simplified representation of the CDK4/6-Rb signaling pathway.

Conclusion

While 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione is not a known kinase inhibitor, its structural components are hallmarks of many successful drugs in this class. The pyrimidine-2,4-dione core provides a robust anchor to the kinase hinge region, while the methyl and diethylaminomethyl substituents offer avenues for fine-tuning potency, selectivity, and pharmacokinetic properties. The structure-activity relationships discussed in this guide, along with the outlined experimental workflow, provide a solid foundation for the design and evaluation of novel kinase inhibitors based on this promising scaffold. The continued exploration of pyrimidine derivatives holds great promise for the development of next-generation targeted therapies.[1]

References

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  • El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2022). Discovery of pyrano[2,3-: D] pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: Design, synthesis and antitumor activity. Bioorganic Chemistry, 129, 106155. [Link]

  • Al-Ostath, A. A., Al-Qazzaz, M. A., & El-Gendy, M. A. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(18), 6667. [Link]

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Reproducibility of 5-(Diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione Synthesis: A Comparative Protocol Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The synthesis of 5-aminomethylsubstituted pyrimidine derivatives via the Mannich reaction is a foundational transformation in medicinal chemistry[1]. Specifically, 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione (commonly known as 5-diethylaminomethyl-6-methyluracil) serves as a critical intermediate for synthesizing complex pyrimidine-based therapeutics.

Because Mannich bases are widely utilized in medicinal chemistry due to their structural versatility and biological activity[2], ensuring the reproducibility of their synthesis is paramount. The primary challenge in synthesizing this specific compound lies in balancing the forward electrophilic aromatic substitution against the reverse degradation pathway. Prolonged heating often leads to reduced yields due to the acid- or base-catalyzed retro-Mannich reaction, a known degradation pathway for basic side-chains at the 5-position of uracil derivatives[3].

Mechanistic Causality

The synthesis relies on a three-component Mannich condensation between 6-methyluracil, formaldehyde, and diethylamine.

  • Electrophile Generation: Diethylamine and formaldehyde condense to form a highly reactive, water-soluble iminium ion.

  • Nucleophilic Attack: The C-5 position of 6-methyluracil is highly susceptible to electrophilic attack due to the electron-donating effects of the ring nitrogens and the C-6 methyl group[4].

  • Aromatization: Subsequent deprotonation restores the aromaticity of the pyrimidine ring, yielding the final product.

Mechanism N1 Formaldehyde + Diethylamine N2 Iminium Ion Intermediate [Electrophile] N1->N2 Condensation (-H2O) N4 Electrophilic Aromatic Substitution at C-5 N2->N4 N3 6-Methyluracil [Nucleophile at C-5] N3->N4 Tautomerization N5 5-(Diethylaminomethyl)- 6-methyluracil N4->N5 Deprotonation

Fig 1: Mechanistic pathway of the Mannich reaction forming 5-(diethylaminomethyl)-6-methyluracil.

Comparative Analysis of Synthesis Protocols

To establish the most reproducible method, we compare three distinct synthetic environments. Microwave irradiation ensures efficient internal heat transfer, significantly decreasing reaction time while minimizing thermal decomposition[5], making it the superior choice over conventional reflux.

Quantitative Performance Data
ParameterProtocol A: Conventional RefluxProtocol B: Microwave-AssistedProtocol C: Room Temp. Stirring
Reaction Time 12–18 hours10–15 minutes48–72 hours
Yield (%) 65–70%88–92%50–55%
Purity (HPLC) >95%>98%>90%
E-factor 15.22.118.5
Primary Failure Mode Retro-Mannich degradationEquipment availabilityIncomplete conversion

Detailed Experimental Methodologies

Protocol A: Microwave-Assisted Synthesis (Recommended)

This protocol is engineered to bypass thermal degradation while maximizing atomic economy.

  • Step 1: Iminium Ion Pre-formation. In a 10 mL microwave-safe vial, combine diethylamine (12 mmol) and aqueous formaldehyde (37%, 12 mmol) in 5 mL of absolute ethanol. Stir at 0°C for 10 minutes.

    • Causality: Pre-forming the iminium ion at low temperatures prevents formaldehyde from reacting directly with the uracil ring to form unwanted 5-hydroxymethyl side products.

  • Step 2: Substrate Addition. Add 6-methyluracil (10 mmol) to the mixture. Seal the vial with a pressure-rated cap.

  • Step 3: Microwave Irradiation. Subject the vessel to microwave irradiation (e.g., CEM Discover or Anton Paar Monowave) at 80°C for 15 minutes.

    • Causality: Dielectric heating provides instantaneous, uniform energy transfer to the polar solvent and reagents. This bypasses the localized overheating (hot spots) inherent to conventional heating mantles, which is the primary trigger for retro-Mannich C-N bond cleavage.

  • Step 4: Self-Validating Precipitation. Remove the vial and cool to 4°C in an ice bath for 30 minutes.

    • Self-Validation: The protocol is self-validating. The initial reaction forms a clear solution, confirming iminium consumption. The spontaneous formation of a dense, white crystalline solid upon cooling visually validates successful C-C bond formation, as the target product is insoluble in cold ethanol.

  • Step 5: Isolation. Filter the precipitate under vacuum and wash with cold ethanol (2 × 5 mL). Dry under a vacuum to afford the pure product.

Workflow S1 Reagent Prep (Equimolar) S2 Microwave Irradiation S1->S2 S3 Cooling & Precipitation S2->S3 S4 Filtration & Cold Wash S3->S4 S5 Pure Product (>98%) S4->S5

Fig 2: Optimized microwave-assisted workflow for high-yield, reproducible synthesis.

Protocol B: Conventional Reflux (Baseline)
  • Step 1: Dissolution. Suspend 6-methyluracil (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Step 2: Reagent Addition. Add diethylamine (12 mmol) and aqueous formaldehyde (37%, 12 mmol) sequentially.

  • Step 3: Reflux. Heat the mixture to reflux (78°C) using an oil bath for 12 to 18 hours.

    • Causality: The extended time is required to drive the equilibrium forward under conventional thermodynamic control. However, the prolonged exposure to heat at the flask interface inevitably causes a fraction of the product to revert to starting materials (retro-Mannich).

  • Step 4: Isolation. Concentrate the solvent in vacuo to half its volume, cool to 4°C, and filter the resulting precipitate. Recrystallization from ethanol is mandatory to remove degradation byproducts.

Conclusion

For the reproducible synthesis of 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione, Protocol A (Microwave-Assisted) is vastly superior. By leveraging dielectric heating to accelerate the electrophilic aromatic substitution, researchers can entirely outpace the thermodynamic degradation pathways, resulting in a self-validating, high-yield, and high-purity workflow.

References

  • Aminomethylation of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione - ResearchGate - 1

  • Alkoxyalkylation of Electron-Rich Aromatic Compounds - MDPI - 4

  • Mannich bases in medicinal chemistry and drug design - NIH - 2

  • Role of Click Chemistry in Organic Synthesis - IntechOpen - 5

  • Recent Development of Non-Peptide GnRH Antagonists - MDPI/DOI - 3

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Safety Operating Guide

Personal protective equipment for handling 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: PPE and Handling Protocols for 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione

As drug development professionals, we frequently encounter novel synthetic intermediates that require stringent handling protocols prior to full toxicological characterization. The compound 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione (a substituted uracil analog) is one such chemical. Because uracil derivatives act as nucleobase analogs, they are frequently investigated for antimicrobial and antineoplastic activities. Consequently, they must be handled with the assumption of potential bioactivity and cellular disruption[1]. Furthermore, as a fine powder, this chemical class presents acute risks of skin irritation, serious eye irritation, and respiratory tract irritation (STOT SE 3)[2].

This guide provides a self-validating, causality-driven framework for selecting Personal Protective Equipment (PPE) and executing safe laboratory operations.

Risk Assessment & Causality-Driven PPE Selection

Standard laboratory PPE is fundamentally inadequate for handling novel pyrimidine-2,4-dione derivatives. If you are dissolving this compound in penetrating solvents like Dimethyl Sulfoxide (DMSO) for in vitro assays, the solvent acts as a carrier, capable of rapidly transporting the bioactive uracil derivative across the dermal barrier. Furthermore, the electrostatic nature of fine powders increases the risk of aerosolization and subsequent inhalation during the weighing process[3].

Table 1: Quantitative PPE Specifications and Mechanistic Rationale

PPE CategorySpecificationQuantitative Metric / StandardCausality / Mechanistic Rationale
Hand Protection Double-layered Nitrile Gloves≥ 0.1 mm thickness per layer; >240 min breakthroughPrevents dermal absorption. The outer glove acts as a sacrificial layer against solvent-carried bioactive compounds[1].
Body Protection Polyethylene-coated GownLint-free, closed front, long sleevesPrevents the accumulation of irritating, potentially cytotoxic dust on personal clothing[3].
Respiratory N95, P100, or PAPR95% to 99.97% particulate filtration efficiencyMitigates the inhalation of aerosolized STOT SE 3 particulates during powder transfer[2].
Eye Protection Indirect Vented GogglesANSI Z87.1 compliantPrevents fine electrostatically charged powder from bypassing the sides of standard safety glasses.

Operational Plan: Safe Handling & Experimental Workflow

To ensure scientific integrity and operator safety, the handling of 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione must follow a self-validating procedural workflow.

Workflow N1 Phase 1: Preparation Verify Chemical Identity & SOPs N2 Phase 2: PPE Donning Double Nitrile, Chem Gown, Respirator N1->N2 N3 Phase 3: Containment Setup Verify BSC Negative Pressure N2->N3 N4 Phase 4: Execution Weighing & Solvent Dissolution N3->N4 N5 Phase 5: Decontamination Surface Wipe-Down & Waste Segregation N4->N5

Fig 1: Operational workflow for the safe handling of bioactive pyrimidine-2,4-dione derivatives.

Step-by-Step Methodology:

  • Containment Verification (The Self-Validating Check):

    • Action: Turn on the Class II, Type B2 Biological Safety Cabinet (BSC) or dedicated powder weighing hood.

    • Validation Checkpoint: Do not proceed until you visually confirm the Magnehelic gauge reads the facility-specified negative pressure (typically between 0.4 to 0.6 inches of water). This ensures aerosolized powder will be pulled away from your breathing zone[1].

  • PPE Donning & Integrity Check:

    • Action: Don the polyethylene-coated gown, N95/P100 respirator, and goggles. Don the first pair of nitrile gloves, ensuring they cover the gown cuffs. Don the second pair of nitrile gloves over the first.

    • Validation Checkpoint: Perform a visual and tactile integrity check. Clench your fists to ensure no micro-tears are present in the outer gloves.

  • Weighing and Dissolution:

    • Action: Place an analytical balance inside the BSC. Use an anti-static bar or zero-stat gun on the weighing boat to neutralize static charges, preventing the uracil derivative powder from jumping or aerosolizing.

    • Action: Weigh the 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione. Immediately add your diluent (e.g., DMSO or buffer) directly to the weighing vessel inside the BSC before transferring it to a secondary container.

    • Causality: Dissolving the powder at the source eliminates the risk of transporting dry, easily aerosolized cytotoxic particulates across the laboratory[3].

  • Decontamination:

    • Action: Wipe down the balance, spatulas, and BSC surfaces with a solvent that dissolves the compound (e.g., 70% Ethanol or Isopropanol), followed by a secondary wipe with distilled water.

Spill Response & Decontamination Protocol

In the event of a powder spill, standard sweeping will aerosolize the compound, drastically increasing inhalation exposure. You must utilize a wet-containment strategy.

SpillResponse S1 Spill Detected S2 Isolate Area (15 min clearance) S1->S2 S3 Don Spill Kit PPE (Respirator + Gloves) S2->S3 S4 Containment (Absorbent Pads) S3->S4 S5 Decontamination (Bleach -> Water -> EtOH) S4->S5 S6 Hazardous Waste Disposal S5->S6

Fig 2: Step-by-step spill response and decontamination pathway for hazardous drug particulates.

Step-by-Step Spill Management:

  • Isolation: Immediately alert personnel and isolate the area. Allow 15 minutes for any aerosolized dust to settle before re-entering the spill zone.

  • Wet Containment: Do not use a dry brush. Gently cover the spilled 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione powder with absorbent pads.

  • Solvent Application: Carefully pour water or a mild detergent solution over the pads (not directly on the powder) to wet the material, preventing aerosolization.

  • Collection & Decontamination: Scoop the wet material using a disposable plastic scraper into a hazardous waste bag. Wipe the area with 10% sodium hypochlorite (bleach) to chemically degrade residual organic material, followed by a water rinse, and finally 70% ethanol to remove any remaining non-polar residues.

  • Validation Checkpoint: Inspect the surface under standard lighting from multiple angles to ensure no crystalline residue remains on the benchtop.

Waste Disposal Strategy

Because 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione is a synthetic uracil derivative with potential biological activity, it must not be disposed of in standard biohazard or municipal waste streams.

  • Solid Waste: All contaminated PPE (outer gloves, gowns), empty chemical vials, and spill cleanup materials must be placed in a rigid, puncture-resistant container labeled specifically for "Trace Hazardous Drug / Cytotoxic Waste"[3].

  • Liquid Waste: Any unused dissolved compound (e.g., in DMSO) must be collected in a compatible, clearly labeled chemical waste carboy. Do not mix with heavy metals or strong oxidizing agents. Ensure the waste is incinerated by a licensed environmental disposal facility in accordance with local and federal OSHA/EPA regulations[1].

References[3] Title: Controlling Occupational Exposure to Hazardous Drugs - OSHA. Source: osha.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnRRv-dOTdjPF2T0Nt3DY6lXMp-sqYAyccVXP_vjkhW5CgHZ0n3CsvXXxHwZRedDgLG41rr231dQoemGM7NN7aSGCHH61KNGrz7JKZRBtK8qgNH6G2l-7caOeMntzJSl6FC0Z1L5M26-rQN28nMSckAQ==[2] Title: 1H-Pyrido[2,3-d]pyrimidine-2,4-dione | C7H5N3O2 - PubChem. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFatjsO6bfyNMPx7tZisYgkk6jbu59Vg1spoMUCyJUh7N6TQcbxd9eUAUd4-KBEKI33Xj3G2mTIQqGkCGvCnrclxA554VwXl2tPDC9ewyQVEacQeAFkem6VZucAf0rNPyvzALdwGs6sUrd0DvYlYzM=[1] Title: Controlling Occupational Exposure to Hazardous Drugs - OSHA. Source: osha.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEePy0dFZezG0hrz2lKPzR39lgTFUMyEUNNjSPoj1oysXJ0fDvNEkiNcZf3Ab93htPU9HGDERm7UW5GeSrOKesNOVGgwgY9Up9sYP4X35T50zhgxWvXHXys5KYcAH6vxdMY8OEhEXpNwIUGjxEy4mDaHg==

Sources

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